Demethylmaprotiline-d2-1

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C19H21N |

|---|---|

Molekulargewicht |

265.4 g/mol |

IUPAC-Name |

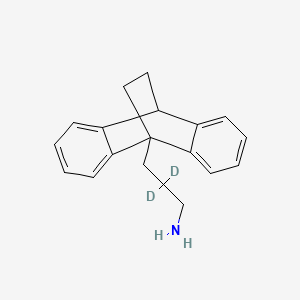

2,2-dideuterio-3-(1-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl)propan-1-amine |

InChI |

InChI=1S/C19H21N/c20-13-5-11-19-12-10-14(15-6-1-3-8-17(15)19)16-7-2-4-9-18(16)19/h1-4,6-9,14H,5,10-13,20H2/i5D2 |

InChI-Schlüssel |

IFHUOEQJTQWFGJ-BFWBPSQCSA-N |

Isomerische SMILES |

[2H]C([2H])(CC12CCC(C3=CC=CC=C31)C4=CC=CC=C24)CN |

Kanonische SMILES |

C1CC2(C3=CC=CC=C3C1C4=CC=CC=C42)CCCN |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Demethylmaprotiline-d2-1: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethylmaprotiline-d2-1, also known as Normaprotiline-d2-1, is the deuterium-labeled form of Desmethylmaprotiline. Desmethylmaprotiline is the principal and pharmacologically active metabolite of Maprotiline, a tetracyclic antidepressant. Due to its structural similarity and identical chemical behavior to the endogenous analyte, this compound serves as an ideal internal standard for quantitative bioanalytical studies. The incorporation of two deuterium (B1214612) atoms provides a distinct mass shift, enabling precise quantification by mass spectrometry while maintaining co-elution with the non-labeled analyte during chromatographic separation. This technical guide provides an in-depth overview of this compound, including its physicochemical properties, mechanism of action of the parent compound, and detailed experimental protocols for its application in research.

Physicochemical and Pharmacological Properties

This compound is primarily utilized in research settings for pharmacokinetic and metabolic studies of Maprotiline. The following tables summarize the key quantitative data for this compound and the receptor binding profile of its parent compound, Maprotiline.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₉H₁₉D₂N | InvivoChem |

| Molecular Weight | 265.39 g/mol | InvivoChem |

| Purity | ≥98% | InvivoChem |

| Appearance | Solid | InvivoChem |

| Storage Conditions | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | InvivoChem |

Table 2: Receptor Binding Profile of Maprotiline (Parent Compound of Desmethylmaprotiline)

| Receptor/Transporter | Ki (nM) | Species | Reference |

| Norepinephrine (B1679862) Transporter (NET) | 1.1 | Rat | Richelson, E. (1997) |

| Serotonin Transporter (SERT) | 129 | Rat | Richelson, E. (1997) |

| Dopamine Transporter (DAT) | >10,000 | Rat | Richelson, E. (1997) |

| Histamine H₁ Receptor | 1.1 | Human | Tatsumi, M. et al. (1997) |

| α₁-Adrenergic Receptor | 25 | Human | Tatsumi, M. et al. (1997) |

| Muscarinic M₁ Receptor | 130 | Human | Tatsumi, M. et al. (1997) |

Mechanism of Action: Norepinephrine Reuptake Inhibition

Desmethylmaprotiline, the non-deuterated analogue of this compound, functions as a potent and selective norepinephrine reuptake inhibitor (NRI). By blocking the norepinephrine transporter (NET) in the presynaptic neuronal membrane, it increases the concentration of norepinephrine in the synaptic cleft, thereby enhancing noradrenergic neurotransmission. This mechanism is believed to be responsible for the antidepressant effects of its parent drug, Maprotiline.

Signaling Pathway of a Norepinephrine Reuptake Inhibitor

Caption: Norepinephrine Reuptake Inhibitor (NRI) Mechanism of Action.

Experimental Protocols

Representative Synthesis of this compound

A specific, detailed synthesis protocol for this compound is not publicly available as it is a commercial product. However, a representative synthesis can be conceptualized based on common methods for deuterium labeling. A plausible route would involve the N-demethylation of Maprotiline to yield Desmethylmaprotiline, followed by a deuteration step.

Caption: A representative workflow for the synthesis of this compound.

Protocol for Quantitative Analysis of Desmethylmaprotiline in Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol is a representative example based on common bioanalytical methods.

1. Materials and Reagents:

-

Blank human plasma

-

Desmethylmaprotiline analytical standard

-

This compound (Internal Standard, IS)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (B129727) (MeOH), HPLC grade

-

Formic acid, LC-MS grade

-

Water, LC-MS grade

-

Solid Phase Extraction (SPE) cartridges

2. Preparation of Stock and Working Solutions:

-

Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve Desmethylmaprotiline in methanol.

-

IS Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 ACN:Water to create calibration standards (e.g., 1-1000 ng/mL). Prepare a working solution of the IS at a fixed concentration (e.g., 100 ng/mL) in 50:50 ACN:Water.

3. Sample Preparation (Solid Phase Extraction):

-

Thaw plasma samples, calibration standards, and quality control (QC) samples.

-

To 100 µL of each sample, add 20 µL of the IS working solution.

-

Vortex mix for 30 seconds.

-

Add 200 µL of 0.1% formic acid in water and vortex.

-

Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water.

-

Elute the analyte and IS with 1 mL of methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Analysis:

-

LC System: A suitable UHPLC system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: A suitable gradient to separate the analyte from matrix components.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for Desmethylmaprotiline and this compound.

5. Data Analysis:

-

Integrate the peak areas for the analyte and the IS.

-

Calculate the peak area ratio (analyte/IS).

-

Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

-

Determine the concentration of the analyte in the unknown samples using the calibration curve.

Workflow for Bioanalytical Method Using a Deuterated Internal Standard

Caption: Workflow for quantitative bioanalysis using a deuterated internal standard.

Conclusion

This compound is an essential tool for researchers in drug development and pharmacology. Its use as an internal standard ensures the accuracy and precision of quantitative bioanalytical methods for its parent compound, Desmethylmaprotiline, and the precursor drug, Maprotiline. This guide provides a comprehensive overview of its properties and a framework for its application in a research setting. The detailed protocols and diagrams are intended to aid researchers in designing and implementing robust analytical methodologies.

An In-Depth Technical Guide to Demethylmaprotiline-d2-1: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of Demethylmaprotiline-d2-1. It is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, particularly those with an interest in deuterated compounds and their therapeutic potential. This document includes detailed data presentations, experimental considerations, and visualizations of relevant biological pathways to facilitate a thorough understanding of this compound.

Chemical Identity and Physicochemical Properties

This compound is the deuterated analog of Demethylmaprotiline (also known as Normaprotiline), the primary active metabolite of the tetracyclic antidepressant Maprotiline (B82187). The deuteration, indicated by "-d2", involves the substitution of two hydrogen atoms with deuterium (B1214612). The "-1" suffix in the nomenclature typically designates a specific isotopologue, often referring to the position of the deuterium labeling. While the exact position of deuteration in "this compound" is not consistently and publicly documented across all sources, it is crucial for researchers to confirm this information through analytical documentation, such as a Certificate of Analysis (CoA), from the supplier.

The incorporation of deuterium can significantly alter the metabolic profile of a drug by strengthening the carbon-deuterium bond compared to the carbon-hydrogen bond. This kinetic isotope effect can slow down metabolic processes, potentially leading to an improved pharmacokinetic profile, such as a longer half-life and reduced formation of certain metabolites.

Table 1: Physicochemical Properties of Demethylmaprotiline and its Deuterated Analog

| Property | Demethylmaprotiline | Demethylmaprotiline-d2 |

| Molecular Formula | C₁₉H₂₁N | C₁₉H₁₉D₂N |

| Molecular Weight | 263.38 g/mol | 265.39 g/mol [1] |

| Appearance | White to Off-White Solid | Solid at room temperature[1] |

| CAS Number | 5721-37-9 | Not consistently available |

| IUPAC Name | 3-(9,10-dihydro-9,10-ethanoanthracen-9-yl)propan-1-amine | (Deuterated analog of the same) |

Spectroscopic and Analytical Data

The structural elucidation and purity assessment of this compound rely on various analytical techniques. Below is a summary of expected and reported data for the non-deuterated parent compound, which serves as a reference for the analysis of its deuterated counterpart.

Table 2: Spectroscopic and Chromatographic Data for Demethylmaprotiline

| Analytical Technique | Data |

| GC-MS | Spectra available in chemical databases. |

| LC-MS | Accession ID: MSBNK-Waters-WA002075; Retention Time: 14.460 min (XTerra C18MS column)[2] |

| Collision Cross Section | 163.1 Ų ([M+H]⁺)[2] |

| Kovats Retention Index | 2307.2 (Semi-standard non-polar)[2] |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are often proprietary. However, this section outlines general methodologies that are applicable and should be adapted and optimized based on specific laboratory conditions and available starting materials.

Synthesis of Deuterated Analogs

The synthesis of deuterated compounds like this compound typically involves the use of deuterated reagents in one or more steps of the synthetic pathway. A common strategy is the reduction of a suitable precursor with a deuterium source. For instance, a ketone or an imine intermediate could be reduced using a deuterated reducing agent such as sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄). Another approach involves hydrogen-deuterium exchange reactions under specific catalytic conditions.

A plausible, though not explicitly documented, synthetic route could involve the reductive amination of a suitable aldehyde or ketone precursor with a deuterated amine or the reduction of an amide or nitrile precursor with a deuterated reducing agent. Researchers should consult literature on the synthesis of maprotiline and its analogs for relevant synthetic strategies that can be adapted for the introduction of deuterium.

Analytical Characterization

The confirmation of the chemical structure, isotopic enrichment, and purity of this compound requires a combination of analytical methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are essential for confirming the overall chemical structure. The absence or reduced intensity of signals in the ¹H NMR spectrum at specific chemical shifts, coupled with corresponding changes in the ¹³C NMR spectrum, can confirm the location of deuterium labeling. ²H (Deuterium) NMR can also be used to directly observe the deuterium atoms.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is critical for confirming the molecular formula and the degree of deuteration by providing an accurate mass measurement. Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) can be used for both identification and quantification, as well as for assessing purity. Tandem mass spectrometry (MS/MS) can provide structural information through fragmentation analysis.

Pharmacological Profile and Signaling Pathways

Demethylmaprotiline is a pharmacologically active molecule that primarily acts as a potent and selective norepinephrine (B1679862) reuptake inhibitor (NRI). Its mechanism of action also includes antagonist activity at histamine (B1213489) H1 receptors and muscarinic acetylcholine (B1216132) receptors, contributing to some of its side effects.

Norepinephrine Reuptake Inhibition

The primary therapeutic effect of Demethylmaprotiline is attributed to its ability to block the norepinephrine transporter (NET), a protein responsible for the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron.[3][4] This blockade leads to an increased concentration and prolonged availability of norepinephrine in the synapse, enhancing noradrenergic neurotransmission.

Caption: Inhibition of the Norepinephrine Transporter (NET) by this compound.

Antihistaminic Activity

Demethylmaprotiline also exhibits antagonist activity at the histamine H1 receptor.[5] The H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, initiates a signaling cascade involving phospholipase C (PLC) and the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). This leads to an increase in intracellular calcium and the activation of protein kinase C (PKC), resulting in various physiological responses, including allergic and inflammatory reactions. By blocking the H1 receptor, Demethylmaprotiline can mitigate these effects, which also contributes to its sedative side effects.

Caption: Antagonism of the Histamine H1 Receptor Signaling Pathway.

Anticholinergic Activity

Demethylmaprotiline acts as an antagonist at muscarinic acetylcholine receptors.[6] These GPCRs are involved in the parasympathetic nervous system and mediate various physiological functions. The blockade of these receptors by Demethylmaprotiline can lead to common anticholinergic side effects such as dry mouth, blurred vision, constipation, and urinary retention. The M1, M3, and M5 subtypes are primarily coupled to Gq proteins, leading to PLC activation, while M2 and M4 receptors are coupled to Gi proteins, which inhibit adenylyl cyclase and decrease cAMP levels.

Caption: Antagonism of Muscarinic Acetylcholine Receptor Signaling.

Conclusion

This compound is a valuable tool for researchers studying the pharmacology of norepinephrine reuptake inhibitors and the effects of deuteration on drug metabolism and pharmacokinetics. This guide has provided a summary of its chemical and physical properties, alongside an overview of relevant experimental methodologies and the key signaling pathways through which its non-deuterated parent compound exerts its effects. For definitive structural information and quantitative data, researchers are strongly encouraged to obtain and consult the Certificate of Analysis from their supplier. Further investigation into the specific metabolic pathways of this compound will be crucial in fully elucidating the therapeutic potential of its deuteration.

References

- 1. Demethylmaprotiline-d2 (Normaprotiline-d2) | Isotope-Labeled Compounds | | Invivochem [invivochem.com]

- 2. Desmethylmaprotiline | C19H21N | CID 119409 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Norepinephrine transporter - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. Norepinephrine transport-mediated gene expression in noradrenergic neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

An In-depth Technical Guide to the Synthesis and Purification of Demethylmaprotiline-d2-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic route and purification strategy for Demethylmaprotiline-d2-1, a deuterated analog of the active metabolite of the tetracyclic antidepressant maprotiline (B82187). Given the absence of a directly published synthesis for this specific isotopologue, this guide outlines a scientifically sound, multi-step approach based on established chemical transformations for similar molecules. The methodologies are detailed to assist researchers in the fields of drug metabolism, pharmacokinetics, and analytical chemistry.

Introduction

Demethylmaprotiline, the primary active metabolite of maprotiline, is a potent norepinephrine (B1679862) reuptake inhibitor.[1][2][3] Isotopic labeling with deuterium (B1214612) is a critical tool in drug development, particularly for use as an internal standard in quantitative bioanalysis by mass spectrometry, enabling precise pharmacokinetic and metabolic studies.[4] The "-d2-1" designation indicates the presence of two deuterium atoms at the first carbon of the N-propyl side chain. This guide details a proposed synthesis commencing with the N-demethylation of maprotiline, followed by a deuteration step, and concluding with a robust purification protocol.

Proposed Synthesis of this compound

The synthesis of this compound can be envisioned in two principal stages:

-

N-demethylation of Maprotiline: The conversion of the tertiary amine in maprotiline to a secondary amine, yielding N-desmethylmaprotiline.

-

Deuteration of N-desmethylmaprotiline: The introduction of the deuterium label via reductive amination.

Stage 1: N-demethylation of Maprotiline

Several methods are reported for the N-demethylation of tertiary amines and can be adapted for maprotiline.[5][6][7] One common and effective method involves the use of chloroformates, such as 1-chloroethyl chloroformate, followed by hydrolysis.

Experimental Protocol:

-

Reaction Setup: To a solution of Maprotiline (1.0 eq) in a suitable aprotic solvent such as dichloromethane (B109758) or 1,2-dichloroethane, 1-chloroethyl chloroformate (1.2 eq) is added dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Progression: The reaction mixture is allowed to warm to room temperature and then heated to reflux. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Intermediate Hydrolysis: Upon completion, the solvent is removed under reduced pressure. The resulting carbamate (B1207046) intermediate is then dissolved in methanol (B129727) and heated to reflux to effect hydrolysis and yield N-desmethylmaprotiline.[5]

-

Work-up and Isolation: After cooling, the solvent is evaporated, and the residue is partitioned between an aqueous basic solution (e.g., 1M NaOH) and an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude N-desmethylmaprotiline.

Stage 2: Synthesis of this compound via Reductive Amination

The introduction of the deuterium atoms at the desired position can be achieved through reductive amination of N-desmethylmaprotiline using a deuterated aldehyde and a suitable reducing agent.[8][9]

Experimental Protocol:

-

Reaction Setup: N-desmethylmaprotiline (1.0 eq) is dissolved in a suitable solvent, such as methanol or acetonitrile (B52724). To this solution, deuterated paraformaldehyde (paraformaldehyde-d2) or an aqueous solution of formaldehyde-d2 (1.5 eq) is added, followed by a reducing agent. Sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) are commonly used for this transformation.[9] The reaction is typically carried out at room temperature.

-

Reaction Monitoring: The reaction progress is monitored by LC-MS to confirm the formation of the desired product by observing the corresponding mass shift.

-

Work-up and Isolation: Once the reaction is complete, the reaction mixture is quenched, typically by the addition of water or a dilute acid. The pH is then adjusted to be basic, and the product is extracted with an organic solvent. The combined organic extracts are washed with brine, dried over a suitable drying agent, and concentrated in vacuo to provide the crude this compound.

Purification of this compound

Purification of the final compound is critical to remove any unreacted starting materials, reagents, and byproducts. A multi-step purification strategy is recommended, culminating in preparative high-performance liquid chromatography (HPLC).

Experimental Protocol:

-

Initial Purification (Column Chromatography): The crude product from the synthesis can be subjected to flash column chromatography on silica (B1680970) gel. A gradient elution system, for example, a mixture of dichloromethane and methanol with a small percentage of ammonium (B1175870) hydroxide (B78521) to prevent tailing, can be employed.

-

Final Purification (Preparative HPLC): For high-purity material suitable for use as an analytical standard, preparative reversed-phase HPLC is the method of choice.[10]

-

Column: A C18 column is typically used.

-

Mobile Phase: A gradient of acetonitrile in water or a buffer (e.g., ammonium acetate (B1210297) or formic acid) is a common mobile phase system. The exact gradient will need to be optimized based on analytical HPLC runs.

-

Detection: UV detection at a suitable wavelength (e.g., 214 nm or 254 nm) is used to monitor the elution of the product.[11]

-

Fraction Collection: Fractions corresponding to the product peak are collected, combined, and the solvent is removed under reduced pressure to yield the purified this compound. The final product should be characterized by LC-MS and NMR to confirm its identity and purity.

-

Data Presentation

The following tables summarize the expected materials and representative quantitative data for the synthesis and purification of this compound. Note that the yields and purity are typical values for similar reactions and may vary.

Table 1: Key Reagents and Materials

| Reagent/Material | Supplier | Purpose |

| Maprotiline | Commercial Source | Starting Material |

| 1-Chloroethyl chloroformate | Commercial Source | N-demethylation |

| Dichloromethane (anhydrous) | Commercial Source | Solvent |

| Methanol | Commercial Source | Solvent |

| Paraformaldehyde-d2 | Commercial Source | Deuterium Source |

| Sodium cyanoborohydride | Commercial Source | Reducing Agent |

| Ethyl acetate | Commercial Source | Extraction Solvent |

| Hexanes | Commercial Source | Extraction Solvent |

| Silica Gel (for column chromatography) | Commercial Source | Stationary Phase |

| Preparative HPLC C18 column | Commercial Source | Stationary Phase |

| Acetonitrile (HPLC grade) | Commercial Source | Mobile Phase |

| Water (HPLC grade) | Commercial Source | Mobile Phase |

| Ammonium Hydroxide | Commercial Source | Mobile Phase Modifier |

Table 2: Representative Quantitative Data

| Step | Product | Starting Material | Typical Yield (%) | Purity (by HPLC) (%) |

| N-demethylation | N-desmethylmaprotiline | Maprotiline | 75-85 | >90 (crude) |

| Reductive Amination | This compound | N-desmethylmaprotiline | 60-70 | >85 (crude) |

| Purification | This compound | Crude Product | 80-90 (recovery) | >98 |

Mandatory Visualizations

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Signaling Pathway of Maprotiline (and its Demethylated Metabolite)

Caption: Mechanism of action of Maprotiline/Demethylmaprotiline.

This guide provides a robust framework for the synthesis and purification of this compound. Researchers should note that while the proposed methods are based on well-established chemical principles, optimization of reaction conditions and purification parameters will be necessary to achieve the desired yield and purity. Standard laboratory safety procedures should be followed at all times.

References

- 1. Maprotiline | C20H23N | CID 4011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. itim-cj.ro [itim-cj.ro]

- 3. mims.com [mims.com]

- 4. LC-MS/MS Analysis of 58 Antipsychotics and Antidepressants in Human Urine [restek.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of a secondary N-desmethyl and a tertiary N-cyclopropylmethyl bridged hexahydroaporphine as precursors to bicyclic opioid ligands [pubmed.ncbi.nlm.nih.gov]

- 7. N-Dealkylation of Amines [mdpi.com]

- 8. Synthesis of α-Deuterated Primary Amines via Reductive Deuteration of Oximes Using D2O as a Deuterium Source - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Determination of maprotiline and N-desmethylmaprotiline from biological fluids by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Liquid chromatographic separation of antidepressant drugs: II. Amoxapine and maprotiline - PubMed [pubmed.ncbi.nlm.nih.gov]

Certificate of Analysis: Demethylmaprotiline-d2-1 - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the data and methodologies associated with the certificate of analysis for Demethylmaprotiline-d2-1, a deuterated internal standard critical for pharmacokinetic and metabolic studies of its parent compound, maprotiline (B82187).

Compound Identification and Specifications

This compound, also known as Normaprotiline-d2, is the primary metabolite of maprotiline with two deuterium (B1214612) atoms incorporated for use as an internal standard in quantitative bioanalysis.

| Identifier | Value |

| Product Name | This compound |

| Synonyms | Normaprotiline-d2, Desmethylmaprotiline-d2 |

| Molecular Formula | C₂₀H₂₁D₂N |

| Molecular Weight | 279.44 g/mol |

| CAS Number | Not available |

| Chemical Structure | See Figure 1 |

Quantitative Analysis Summary

The following table summarizes the key quantitative data obtained from the analysis of a representative lot of this compound.

| Test | Specification | Result | Method |

| Chemical Purity | ≥98% | 99.5% | HPLC-UV |

| Isotopic Purity | ≥99% atom % D | 99.6% atom % D | Mass Spectrometry |

| Deuterium Incorporation | Report | d2: 99.6%, d1: 0.3%, d0: 0.1% | Mass Spectrometry |

| Concentration (if in solution) | 1.0 mg/mL ± 5% | 1.02 mg/mL | Gravimetric with HPLC-UV verification |

| Residual Solvents | ≤0.5% | Conforms | Headspace GC-MS |

Experimental Protocols

Detailed methodologies for the key analytical experiments are provided below.

High-Performance Liquid Chromatography (HPLC-UV) for Chemical Purity

-

Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector.

-

Column: Phenomenex Luna C18(2), 4.6 x 150 mm, 5 µm.

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

Gradient: 10% B to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 275 nm.

-

Injection Volume: 10 µL.

-

Purity Calculation: The purity is determined by the area percent method, where the peak area of the main component is divided by the total area of all peaks detected.

Mass Spectrometry for Isotopic Purity and Deuterium Incorporation

-

Instrumentation: Sciex Triple Quad 5500 Mass Spectrometer with an electrospray ionization (ESI) source.

-

Infusion Solvent: 50:50 Acetonitrile:Water with 0.1% Formic Acid.

-

Ionization Mode: Positive Ion Electrospray (ESI+).

-

Scan Type: Full scan from m/z 270-290.

-

Data Analysis: The relative abundance of the d0, d1, and d2 isotopic peaks is used to calculate the isotopic purity and the distribution of deuterium incorporation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

-

Instrumentation: Bruker Avance III 400 MHz NMR Spectrometer.

-

Solvent: Chloroform-d (CDCl₃).

-

¹H NMR: The spectrum is acquired to confirm the overall structure of the molecule. The absence of a signal at the position corresponding to the deuterated site confirms the location of the deuterium labels.

-

¹³C NMR: The spectrum provides confirmation of the carbon skeleton.

Visualizations

Chemical Structure

Caption: Chemical structure of this compound.

Analytical Workflow for Certification

Caption: Analytical workflow for the certification of this compound.

Metabolic Pathway of Maprotiline

Caption: Metabolic pathway of Maprotiline to Demethylmaprotiline.

Navigating the Analytical Landscape of Demethylmaprotiline: A Technical Guide to the Application of its Deuterated Analog

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the challenges and solutions surrounding the analytical quantification of Demethylmaprotiline, a primary metabolite of the tetracyclic antidepressant Maprotiline (B82187). While a specific Chemical Abstracts Service (CAS) number for Demethylmaprotiline-d2-1 is not readily found in public databases, this document provides an in-depth exploration of the application of deuterated Demethylmaprotiline as an internal standard in bioanalytical methods. By leveraging the principles of stable isotope dilution, researchers can achieve highly accurate and precise quantification of Demethylmaprotiline in complex biological matrices. This guide offers a summary of available physicochemical data, detailed experimental protocols for its use, and a discussion of the metabolic context relevant to its application.

The Challenge of a Definitive CAS Number

A comprehensive search for a specific CAS number for "this compound" did not yield a conclusive result. Chemical suppliers may list deuterated analogs of Demethylmaprotiline (also known as Normaprotiline) without a registered CAS number, or may reference the CAS number of the non-deuterated parent compound, 5721-37-9 . This ambiguity underscores the importance of sourcing well-characterized reference standards from reputable suppliers who can provide a certificate of analysis with detailed information on isotopic purity and chemical identity. The "-1" designation in the original query is ambiguous and could refer to the position of the deuterium (B1214612) label, which should be specified by the supplier.

Physicochemical Properties of Deuterated Demethylmaprotiline

While a detailed datasheet for a specific "d2-1" isomer is unavailable, some general properties for Demethylmaprotiline-d2 have been reported by commercial suppliers.

| Property | Value | Source |

| Molecular Formula | C₁₉H₁₉D₂N | [1] |

| Molecular Weight | 265.39 g/mol | [1] |

| Appearance | Typically a solid at room temperature | [1] |

| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | [1] |

| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month | [1] |

| Solubility | Soluble in DMSO, with potential for use in other solvents like ethanol (B145695) and DMF. | [1] |

The Role of Deuterated Internal Standards in Mass Spectrometry

In quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS), deuterated compounds are considered the gold standard for internal standards. Their utility stems from the fact that their chemical and physical properties are nearly identical to their non-deuterated counterparts. This ensures they behave similarly during sample preparation, chromatography, and ionization, thus effectively compensating for variability in these steps. The key difference is their mass, which allows the mass spectrometer to distinguish between the analyte and the internal standard.[2][3] The use of a stable isotope-labeled internal standard is a critical component for developing robust and reliable bioanalytical methods.[4]

Experimental Protocol: Quantification of Demethylmaprotiline in Plasma

The following is a generalized protocol for the extraction of Demethylmaprotiline from a plasma sample using a deuterated internal standard, a common procedure in pharmacokinetic studies.

Objective: To accurately quantify the concentration of Demethylmaprotiline in a plasma sample.

Materials:

-

Plasma sample containing Demethylmaprotiline

-

Demethylmaprotiline-d2 internal standard (IS) stock solution of a known concentration

-

Cold acetonitrile (B52724) (ACN) with 0.1% formic acid

-

Microcentrifuge tubes

-

Calibrated pipettes

-

Vortex mixer

-

Centrifuge capable of 14,000 x g and 4°C

-

LC vials

Procedure:

-

Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.

-

Add 10 µL of the Demethylmaprotiline-d2 internal standard stock solution to the plasma sample.

-

Briefly vortex the sample to ensure thorough mixing.

-

Add 300 µL of cold ACN with 0.1% formic acid to the sample.

-

Vortex the mixture vigorously for 1 minute to precipitate the plasma proteins.[2]

-

Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the clear supernatant to a clean LC vial, being cautious not to disturb the protein pellet.

-

The sample is now ready for analysis by LC-MS/MS.

This protein precipitation method is a rapid and effective way to prepare samples for analysis.[2]

Metabolic Pathway of Maprotiline

Demethylmaprotiline is the primary and pharmacologically active N-demethylated metabolite of Maprotiline.[5][6] Understanding this metabolic conversion is crucial for interpreting pharmacokinetic data and the role of Demethylmaprotiline in the overall therapeutic effect and potential side effects of Maprotiline. The metabolism of Maprotiline appears to be linked to the genetically determined activity of the cytochrome P450 enzyme CYP2D6.[7]

Conclusion

While the specific compound "this compound" lacks a definitive CAS number, the principles outlined in this guide provide a robust framework for its application in a research setting. Deuterated Demethylmaprotiline serves as an invaluable tool for the accurate quantification of its non-deuterated analog in biological samples. By employing the experimental approaches described, researchers and drug development professionals can confidently generate high-quality data for pharmacokinetic and metabolic studies, ultimately contributing to a better understanding of Maprotiline's disposition and action.

References

- 1. Demethylmaprotiline-d2 (Normaprotiline-d2) | Isotope-Labeled Compounds | | Invivochem [invivochem.com]

- 2. benchchem.com [benchchem.com]

- 3. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 5. Pharmacokinetic analysis of maprotiline and its demethylated metabolite in serum and brain of rats after acute and chronic oral administration of maprotiline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of maprotiline and its demethylated metabolite in serum and specific brain regions of rats after acute and chronic administration of maprotiline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Maprotiline metabolism appears to co-segregate with the genetically-determined CYP2D6 polymorphic hydroxylation of debrisoquine - PubMed [pubmed.ncbi.nlm.nih.gov]

Maprotiline metabolism to desmethylmaprotiline

An In-Depth Technical Guide on the Metabolism of Maprotiline (B82187) to Desmethylmaprotiline (B108240)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic conversion of the tetracyclic antidepressant maprotiline to its active metabolite, desmethylmaprotiline. This document details the enzymatic pathways, quantitative kinetic data, and relevant experimental methodologies, offering a core resource for researchers in pharmacology and drug development.

Introduction

Maprotiline is a tetracyclic antidepressant that primarily functions by inhibiting the reuptake of norepinephrine.[1][2][3] Its clinical efficacy and pharmacokinetic profile are significantly influenced by its metabolism in the liver. The major metabolic pathway is N-demethylation, resulting in the formation of desmethylmaprotiline, a pharmacologically active metabolite.[4][5][6] Understanding the intricacies of this metabolic conversion is crucial for predicting drug-drug interactions, understanding inter-individual variability in patient response, and for the development of new chemical entities.

Metabolic Pathway of Maprotiline to Desmethylmaprotiline

The N-demethylation of maprotiline is primarily catalyzed by the cytochrome P450 (CYP) enzyme system in the liver.[7][8] The two key isoforms responsible for this biotransformation are CYP2D6 and CYP1A2.[7]

-

Primary Metabolism: Maprotiline undergoes N-demethylation to form desmethylmaprotiline.

-

Secondary Metabolism: Desmethylmaprotiline can be further metabolized to maprotiline-N-oxide.[4][6][9]

The relative contribution of the key enzymes has been estimated, with CYP2D6 playing the major role. At a plasma concentration of 1 µM, it is estimated that CYP2D6 mediates approximately 83% of desmethylmaprotiline formation, while CYP1A2 is responsible for the remaining 17%.[10] The significant involvement of CYP2D6, a highly polymorphic enzyme, underlies the observed inter-individual variations in maprotiline metabolism and clinical response.[3][11]

Below is a diagram illustrating the core metabolic pathway.

Metabolic conversion of maprotiline.

Quantitative Data: Enzyme Kinetics

The kinetics of maprotiline N-demethylation have been investigated using human liver microsomes. The following tables summarize the reported kinetic parameters.

Table 1: Michaelis-Menten Constants (Km) for Maprotiline N-demethylation

| Enzyme/System | Km (µM) | Reference |

| Human Liver Microsomes (High-affinity site) | 71 - 84 | |

| Human Liver Microsomes (Low-affinity site) | 426 - 531 |

Table 2: Inhibition Constants (Ki) for Maprotiline N-demethylation

| Inhibitor | Target Enzyme | Inhibition Type | Ki (µM) | Reference |

| Quinidine | CYP2D6 | Competitive | 0.13 - 0.61 | |

| Furafylline | CYP1A2 | Non-competitive | 0.11 - 1.3 |

Experimental Protocols

This section provides detailed methodologies for key experiments involved in studying maprotiline metabolism.

In-Vitro Metabolism using Human Liver Microsomes

This protocol describes a typical procedure for assessing the metabolism of maprotiline to desmethylmaprotiline using a pool of human liver microsomes.

Objective: To determine the rate of formation of desmethylmaprotiline from maprotiline in the presence of human liver microsomes.

Materials:

-

Pooled human liver microsomes (e.g., from a commercial supplier)

-

Maprotiline hydrochloride

-

Desmethylmaprotiline (as a reference standard)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

-

Magnesium chloride (MgCl₂)

-

Acetonitrile (B52724) (ice-cold, for reaction termination)

-

Internal standard for analytical quantification (e.g., desmethyldoxepin)[12]

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of maprotiline in a suitable solvent (e.g., methanol (B129727) or DMSO).

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

Prepare the 100 mM potassium phosphate buffer (pH 7.4) containing MgCl₂ (final concentration, e.g., 3.3 mM).[13]

-

-

Incubation:

-

In a microcentrifuge tube, combine the phosphate buffer, human liver microsomes (final concentration, e.g., 0.5 mg/mL), and maprotiline solution (at various concentrations to determine kinetics, e.g., 1-500 µM).[14]

-

Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate at 37°C for a specified period (e.g., 0, 5, 15, 30, 60 minutes) to ensure linear formation of the metabolite.[15]

-

-

Reaction Termination:

-

Stop the reaction by adding a volume of ice-cold acetonitrile (e.g., 2 volumes) containing the internal standard.

-

Vortex the mixture vigorously to precipitate the microsomal proteins.

-

-

Sample Processing:

-

Centrifuge the tubes at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.

-

Transfer the supernatant to a clean tube for analysis.

-

The sample may be evaporated to dryness and reconstituted in the mobile phase for HPLC analysis.

-

Controls:

-

No NADPH: To control for non-enzymatic degradation.

-

Time Zero: To determine the background level of maprotiline and desmethylmaprotiline.

-

No Substrate: To check for interfering peaks from the microsomal matrix.

The following diagram outlines the general workflow for this in-vitro experiment.

Workflow for in-vitro metabolism of maprotiline.

Analytical Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the simultaneous quantification of maprotiline and desmethylmaprotiline.

Objective: To separate and quantify maprotiline and desmethylmaprotiline in a sample matrix.

Instrumentation and Conditions:

-

HPLC System: With a UV detector.

-

Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

-

Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 0.1 M potassium phosphate, pH 2.5).[5] The exact ratio should be optimized for ideal separation (e.g., 30% acetonitrile).[5]

Sample Preparation (from plasma/serum):

-

Acid Wash (Optional): To 1 mL of plasma/serum, add an internal standard. Acidify the sample (e.g., with HCl) and wash with a non-polar solvent like hexane (B92381) to remove acidic and neutral interfering compounds. Discard the organic layer.

-

Alkalinization: Make the aqueous sample alkaline (e.g., with NaOH).

-

Liquid-Liquid Extraction: Extract the analytes into an organic solvent such as hexane or an n-heptane-isoamyl alcohol mixture.[5]

-

Evaporation and Reconstitution: Evaporate the organic layer to dryness under a stream of nitrogen. Reconstitute the residue in a small volume of the HPLC mobile phase.

Quantification:

-

Create a standard curve by analyzing known concentrations of maprotiline and desmethylmaprotiline.

-

Plot the peak area ratio (analyte/internal standard) against the concentration.

-

Determine the concentration of the analytes in the unknown samples by interpolation from the standard curve.

Analytical Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers an alternative, highly sensitive method for the quantification of maprotiline and desmethylmaprotiline.

Instrumentation and Conditions:

-

GC-MS System: A gas chromatograph coupled to a mass spectrometer.

-

Column: A capillary column suitable for basic drug analysis (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).[18]

-

Carrier Gas: Helium.[18]

-

Derivatization (Optional but Recommended): To improve chromatographic properties and reduce adsorption of the secondary amine (desmethylmaprotiline), derivatization to acetyl[12] or trimethylsilyl (B98337) derivatives can be performed.

Sample Preparation:

-

Sample preparation often involves liquid-liquid extraction or solid-phase extraction (SPE) to isolate the analytes from the biological matrix.[18]

Conclusion

The metabolism of maprotiline to desmethylmaprotiline is a critical determinant of its pharmacokinetic and pharmacodynamic properties. The primary involvement of the polymorphic enzyme CYP2D6 highlights the potential for significant inter-individual variability in drug response and the risk of drug-drug interactions. The experimental protocols and quantitative data presented in this guide provide a foundational resource for researchers investigating the metabolism and disposition of maprotiline and related compounds. A thorough understanding of these metabolic pathways is essential for the safe and effective therapeutic use of maprotiline and for the development of future antidepressant medications.

References

- 1. researchgate.net [researchgate.net]

- 2. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Maprotiline metabolism appears to co-segregate with the genetically-determined CYP2D6 polymorphic hydroxylation of debrisoquine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Maprotiline | C20H23N | CID 4011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Determination of maprotiline and N-desmethylmaprotiline from biological fluids by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. scialert.net [scialert.net]

- 8. Non-response to maprotiline caused by ultra-rapid metabolism that is different from CYP2D6? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Maprotiline Hydrochloride | C20H24ClN | CID 71478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Molecular genetics of CYP2D6: Clinical relevance with focus on psychotropic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Maprotiline metabolism appears to co-segregate with the genetically-determined CYP2D6 polymorphic hydroxylation of debrisoquine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Estimation of maprotiline in serum by gas-chromatography, with use of a nitrogen-specific detector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 14. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Quantitative high-performance liquid chromatographic assay for the determination of maprotiline and oxaprotiline in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. N-Demethylation and N-oxidation of imipramine in rat thoracic aortic endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

The Central Role of Cytochrome P450 2D6 in Maprotiline Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical role of the cytochrome P450 2D6 (CYP2D6) enzyme in the metabolism of the tetracyclic antidepressant, maprotiline (B82187). Understanding this metabolic pathway is crucial for drug development, clinical pharmacology, and personalized medicine, given the significant interindividual variability in drug response and potential for drug-drug interactions.

Introduction to Maprotiline and CYP2D6

Maprotiline is a tetracyclic antidepressant primarily indicated for the treatment of major depressive disorder. It functions mainly as a selective norepinephrine (B1679862) reuptake inhibitor.[1] The clinical efficacy and safety of maprotiline are significantly influenced by its metabolism, which is predominantly mediated by the polymorphic enzyme CYP2D6.[2][3][4]

CYP2D6 is a highly polymorphic enzyme responsible for the metabolism of approximately 25% of clinically used drugs, including a wide range of antidepressants.[4][5] Genetic variations in the CYP2D6 gene can lead to distinct phenotypes, including poor metabolizers (PMs), intermediate metabolizers (IMs), extensive (normal) metabolizers (EMs), and ultrarapid metabolizers (UMs).[6][7] These variations can significantly alter the pharmacokinetics of CYP2D6 substrates like maprotiline, impacting therapeutic outcomes and the risk of adverse drug reactions.[8][9][10]

Maprotiline Metabolic Pathways

The primary metabolic pathway of maprotiline is N-demethylation to its major active metabolite, desmethylmaprotiline (B108240).[2][3][4] This reaction is predominantly catalyzed by CYP2D6, accounting for approximately 83% of this conversion, with CYP1A2 playing a lesser role (approximately 17%).[2][3] Maprotiline also undergoes other metabolic transformations, including hydroxylation to 3-hydroxymaprotiline and 2-hydroxymaprotiline.[2][11]

dot

Caption: Metabolic pathway of maprotiline highlighting the major role of CYP2D6.

Quantitative Data on Maprotiline Metabolism

The following tables summarize key quantitative data from in vitro and in vivo studies on the metabolism of maprotiline by CYP2D6.

Table 1: In Vitro Enzyme Kinetics of Maprotiline N-demethylation [3][4]

| Parameter | Enzyme | Value (Donor 1) | Value (Donor 2) |

| KM (μM) | High-affinity site (CYP2D6) | 71 | 84 |

| Low-affinity site (CYP1A2) | 531 | 426 | |

| Ki,nc (μM) | Quinidine (CYP2D6 inhibitor) | 0.13 | 0.61 |

| Furafylline (CYP1A2 inhibitor) | 0.11 | 1.3 |

Table 2: Impact of CYP2D6 Phenotype on Maprotiline Pharmacokinetics [8][9]

| Parameter | CYP2D6 Phenotype | Fold Difference (PM vs. EM) |

| Mean Cmax | Poor Metabolizer (PM) vs. Extensive Metabolizer (EM) | 2.7-fold higher in PMs |

| Mean AUC(0,48h) | Poor Metabolizer (PM) vs. Extensive Metabolizer (EM) | 3.5-fold higher in PMs |

Table 3: Pharmacokinetic Parameters in a Case of Ultra-Rapid Metabolism [12][13]

| Parameter | Observed Value | Expected Value (EM) | Expected Value (PM) |

| Metabolic Ratio (Plasma) | 9.2 | 2.4 | - |

| Clearance (mL/min) | 4190 | 1220 | 364 |

Experimental Protocols

In Vitro Investigation of Maprotiline Metabolism in Human Liver Microsomes

This section details a typical experimental protocol for characterizing the role of CYP enzymes in maprotiline metabolism, based on methodologies described in the literature.[3][4]

dot

Caption: A generalized workflow for in vitro maprotiline metabolism studies.

Detailed Methodology:

-

Materials:

-

Pooled human liver microsomes from different donors.

-

Maprotiline hydrochloride.

-

Desmethylmaprotiline (as a standard).

-

NADPH regenerating system.

-

Selective CYP inhibitors:

-

Quinidine (CYP2D6)

-

Furafylline (CYP1A2)

-

Ketoconazole (CYP3A4)

-

S-mephenytoin (CYP2C19)

-

Sulfaphenazole (CYP2C9)

-

Chlorzoxazone (CYP2E1)

-

Coumarin (CYP2A6)

-

-

Phosphate (B84403) buffer.

-

Acetonitrile (for reaction termination).

-

-

Incubation Procedure:

-

Prepare incubation mixtures containing human liver microsomes, phosphate buffer, and the NADPH regenerating system.

-

Add maprotiline at various concentrations (e.g., 5 to 500 µM) to determine enzyme kinetics.

-

For inhibition studies, pre-incubate the microsomes with a selective CYP inhibitor for a specified time before adding maprotiline.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate the mixture at 37°C for a defined period.

-

-

Sample Analysis:

-

Terminate the reaction by adding a quenching solvent such as acetonitrile.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant for the concentration of desmethylmaprotiline using a validated High-Performance Liquid Chromatography (HPLC) method with UV or mass spectrometric detection.

-

-

Data Analysis:

-

Calculate the rate of desmethylmaprotiline formation.

-

Determine the kinetic parameters (KM and Vmax) by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

-

In inhibition studies, determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive).

-

Clinical Implications and Future Directions

The significant contribution of CYP2D6 to maprotiline metabolism has several clinical implications:

-

Genetic Polymorphisms: Patients who are CYP2D6 poor metabolizers are at an increased risk of elevated maprotiline plasma concentrations, potentially leading to adverse effects.[8][9] Conversely, ultrarapid metabolizers may experience therapeutic failure at standard doses due to rapid drug clearance.[12][13] Genotyping for CYP2D6 can be a valuable tool for personalizing maprotiline therapy.

-

Drug-Drug Interactions: Co-administration of maprotiline with strong CYP2D6 inhibitors (e.g., fluoxetine, paroxetine, quinidine) can phenocopy the poor metabolizer state, leading to increased maprotiline levels and potential toxicity.[3][12] Conversely, co-administration with CYP2D6 inducers could decrease its efficacy.

-

Therapeutic Drug Monitoring: Monitoring plasma concentrations of maprotiline and its active metabolite, desmethylmaprotiline, is advisable in patients with suspected altered CYP2D6 activity or those on polypharmacy.

Future research should focus on further elucidating the role of other CYP enzymes and transporters in maprotiline disposition, as well as developing robust clinical guidelines for dose adjustments based on CYP2D6 genotype to optimize the safe and effective use of this antidepressant.

References

- 1. Chemistry, pharmacology, pharmacokinetics, adverse effects, and efficacy of the antidepressant maprotiline hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Cytochrome P450 enzymes contributing to demethylation of maprotiline in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The role of CYP2D6 in the metabolism of antidepressants | GSC Biological and Pharmaceutical Sciences [gsconlinepress.com]

- 6. Cytochrome P450 2D6 (CYP2D6) | St. Jude Research [stjude.org]

- 7. bpac.org.nz [bpac.org.nz]

- 8. Maprotiline metabolism appears to co-segregate with the genetically-determined CYP2D6 polymorphic hydroxylation of debrisoquine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Maprotiline metabolism appears to co-segregate with the genetically-determined CYP2D6 polymorphic hydroxylation of debrisoquine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CYP2D6 genetic polymorphisms and their relevance for poisoning due to amfetamines, opioid analgesics and antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. go.drugbank.com [go.drugbank.com]

- 12. Non-response to maprotiline caused by ultra-rapid metabolism that is different from CYP2D6? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ClinPGx [clinpgx.org]

The Core Principle: Isotope Dilution Mass Spectrometry (IDMS)

An In-depth Technical Guide on the Core Use of Deuterated Internal Standards in Mass Spectrometry

For researchers, scientists, and drug development professionals, achieving the highest levels of accuracy and precision in quantitative analysis is paramount. In the landscape of mass spectrometry (MS), particularly when dealing with complex biological matrices, the use of a suitable internal standard is a critical component of a robust analytical method. Among the available options, deuterated internal standards have established themselves as the gold standard.

This technical guide provides a comprehensive overview of the fundamental principles, practical applications, and critical considerations for the use of deuterated internal standards. From the core concept of isotope dilution mass spectrometry to detailed experimental protocols and data interpretation, this document serves as a key resource for enhancing the quality and reliability of quantitative MS-based assays.

The effectiveness of deuterated standards is rooted in the principle of Isotope Dilution Mass Spectrometry (IDMS).[1][2] A deuterated internal standard is a version of the analyte of interest in which one or more hydrogen atoms have been replaced by their heavier stable isotope, deuterium (B1214612) (²H or D).[3] This subtle increase in mass allows the mass spectrometer to distinguish between the analyte and the standard, while their near-identical physicochemical properties ensure they behave almost identically throughout the entire analytical workflow.[1][4]

By adding a known amount of the deuterated standard to a sample at the earliest possible stage, it acts as a perfect mimic for the analyte.[1] Any variability encountered during the process—such as sample loss during extraction, inconsistencies in derivatization, or fluctuations in instrument response (e.g., ion suppression)—will affect both the analyte and the internal standard to the same degree.[4] Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, even if the absolute signal intensities fluctuate.[1][4] This normalization is the key to achieving high accuracy and precision.[5]

Advantages of Using Deuterated Internal Standards

The use of deuterated internal standards provides significant advantages, making them superior to structural analogs or using no internal standard at all.

-

Correction for Matrix Effects : Matrix effects, caused by co-eluting components from the sample matrix, can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. Since a deuterated standard has nearly identical chromatographic and ionization behavior to the analyte, it experiences the same matrix effects.[6] This allows for reliable correction, as the ratio of the analyte to the standard remains unaffected.[7]

-

Compensation for Sample Loss : During multi-step sample preparation procedures like protein precipitation, liquid-liquid extraction, or solid-phase extraction, some amount of the analyte is inevitably lost. A deuterated standard, added at the beginning, will be lost at the same rate, ensuring that the final measured ratio accurately reflects the initial concentration.[2]

-

Improved Precision and Accuracy : By correcting for both physical sample loss and variability in instrument response, deuterated internal standards significantly improve the precision (reproducibility) and accuracy (closeness to the true value) of quantitative assays.[5][8]

Key Considerations for Implementation

While powerful, the effective use of deuterated standards requires careful planning.[1]

-

Position of Deuterium Labeling : Deuterium atoms must be placed on stable positions within the molecule.[1][3] Labeling on heteroatoms (e.g., -OH, -NH, -SH) or on carbons adjacent to carbonyl groups should be avoided, as these positions are prone to hydrogen-deuterium (H/D) exchange with the solvent, which can compromise the analysis.[3][9]

-

Degree of Deuteration : A mass difference of at least three or more mass units between the analyte and the standard is generally required for small molecules to avoid spectral overlap from the natural isotopic distribution of the analyte.[3][10]

-

Isotopic and Chemical Purity : The deuterated standard must have high isotopic enrichment (ideally ≥98%) and be free of the unlabeled analyte.[1][11] The presence of unlabeled analyte as an impurity will lead to an overestimation of the analyte's concentration in the sample.[1][9]

-

Co-elution : For optimal correction of matrix effects, the deuterated standard should co-elute perfectly with the analyte.[1][12] Highly deuterated compounds can sometimes exhibit a slight shift in retention time (an "isotope effect"), which may lead to differential matrix effects if the chromatographic peak separation is significant.[6][12]

Data Presentation: Performance Comparison

The superiority of deuterated internal standards is evident when comparing quantitative performance metrics against other approaches.

| Parameter | No Internal Standard | Structural Analog IS | Deuterated IS | Key Finding |

| Precision (%CV) | 15 - 25% | 5 - 15% | < 5% | Deuterated IS provides the highest precision by correcting for multiple sources of variability.[13] |

| Accuracy (%Bias) | ± 20% | ± 15% | ± 5% | The close physicochemical match of the deuterated IS leads to the most accurate results.[8][13] |

| Matrix Effect | High Variability | Partial Correction | Effective Correction | Deuterated IS co-elutes and experiences identical ionization effects, effectively mitigating matrix variability.[6][14] |

| Recovery | Not Corrected | Inconsistent Correction | Consistent Correction | Deuterated IS tracks the analyte through extraction, correcting for physical loss.[13] |

Table 1: A summary of typical performance characteristics for different internal standard strategies in LC-MS/MS bioanalysis. The values represent generalized observations from various studies.

Experimental Protocols

The following are generalized methodologies for common sample preparation techniques incorporating deuterated internal standards for LC-MS/MS analysis.

Protocol 1: Protein Precipitation (PPT)

This rapid method is used to remove the majority of proteins from biological fluids like plasma or serum.

-

Aliquoting : In a microcentrifuge tube, aliquot 100 µL of the biological sample (e.g., human plasma).[8]

-

Spiking : Add a small volume (e.g., 10 µL) of the deuterated internal standard solution at a known concentration.

-

Precipitation : Add a threefold to fourfold volume (e.g., 300 µL) of a cold organic solvent, such as acetonitrile (B52724) or methanol (B129727). Vortex vigorously for 30-60 seconds to ensure thorough mixing and protein denaturation.

-

Centrifugation : Centrifuge the mixture at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer : Carefully transfer the supernatant, which contains the analyte and the internal standard, to a clean tube or a 96-well plate.

-

Analysis : Inject an aliquot of the supernatant directly into the LC-MS/MS system, or evaporate and reconstitute in a mobile-phase-compatible solvent if concentration is needed.[8]

Protocol 2: Solid-Phase Extraction (SPE)

SPE is a more selective sample cleanup technique that can remove salts and other interferences more effectively than PPT.

-

Sample Pre-treatment : Aliquot 100 µL of the biological sample and add the deuterated internal standard. Dilute the sample with an aqueous solution (e.g., 4% phosphoric acid) to facilitate binding to the SPE sorbent.

-

Conditioning : Condition the SPE cartridge (e.g., a mixed-mode cation exchange sorbent) by passing 1 mL of methanol followed by 1 mL of water.

-

Loading : Load the pre-treated sample onto the conditioned SPE cartridge.

-

Washing : Wash the cartridge with 1 mL of a weak, aqueous solvent (e.g., 5% methanol in water) to remove polar interferences while the analyte and IS remain bound.[8]

-

Elution : Elute the analyte and internal standard from the cartridge using a small volume (e.g., 1 mL) of an appropriate organic or basic solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).[8]

-

Evaporation and Reconstitution : Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a solvent suitable for LC-MS/MS injection.[8]

Conclusion

Deuterated internal standards are an indispensable tool in modern mass spectrometry for achieving the highest levels of accuracy and precision in quantitative analysis.[15] Their ability to closely mimic the behavior of the analyte throughout the entire analytical process makes them fundamentally superior to other types of internal standards, especially in complex bioanalysis and regulated drug development.[1][8] While careful selection and validation are necessary to avoid potential pitfalls like isotopic exchange or chromatographic shifts, a well-designed method employing a deuterated internal standard will yield robust, reliable, and defensible data.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 4. benchchem.com [benchchem.com]

- 5. texilajournal.com [texilajournal.com]

- 6. benchchem.com [benchchem.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 11. benchchem.com [benchchem.com]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. scispace.com [scispace.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

Demethylmaprotiline-d2-1 for Preclinical Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Demethylmaprotiline-d2-1, a deuterated analog of Demethylmaprotiline, for preclinical research applications. This document outlines the core pharmacology, potential benefits of deuteration, and detailed experimental protocols relevant to its evaluation as a potential therapeutic agent.

Introduction to Demethylmaprotiline and the Rationale for Deuteration

Demethylmaprotiline is the primary active metabolite of maprotiline (B82187), a tetracyclic antidepressant.[1][2] Maprotiline exerts its therapeutic effects primarily through the potent inhibition of norepinephrine (B1679862) reuptake, with minimal impact on serotonin (B10506) reuptake.[1][3][4][5] It also possesses antihistaminic and weak anticholinergic properties.[1][3] The mechanism of action also involves antagonism of presynaptic α2-adrenergic autoreceptors, which is thought to enhance central noradrenergic and serotonergic activity, as well as moderate antagonism of peripheral α1-adrenergic receptors.[1][4]

The use of stable isotope-labeled compounds, such as those containing deuterium (B1214612) (d), is a well-established strategy in drug discovery and development.[6] Deuteration, the selective replacement of hydrogen with deuterium, can significantly alter the pharmacokinetic profile of a drug.[7][8] The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes, a phenomenon known as the "kinetic isotope effect."[7] This can lead to a longer biological half-life, reduced formation of potentially toxic metabolites, and an improved overall pharmacokinetic and safety profile.[8]

This compound is a stable isotope-labeled version of Demethylmaprotiline. The "d2" designation indicates the presence of two deuterium atoms, and the "-1" likely refers to a specific labeling position, which is critical for influencing the metabolic fate of the molecule. This guide will explore the preclinical evaluation of this compound.

Core Pharmacology and Mechanism of Action

The core pharmacology of this compound is expected to be identical to that of Demethylmaprotiline, as deuteration typically does not alter the pharmacodynamic properties of a drug.[8] The primary mechanism of action is the inhibition of the norepinephrine transporter (NET).

Signaling Pathway of Norepinephrine Reuptake Inhibition

The following diagram illustrates the proposed mechanism of action at the synaptic cleft.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Desmethylmaprotiline | C19H21N | CID 119409 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Maprotiline - Wikipedia [en.wikipedia.org]

- 4. Maprotiline | C20H23N | CID 4011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Chemistry, pharmacology, pharmacokinetics, adverse effects, and efficacy of the antidepressant maprotiline hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Demethylmaprotiline-d2-1 as an Internal Standard for the LC-MS/MS Quantification of Demethylmaprotiline (Normaprotiline)

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the use of Demethylmaprotiline-d2-1 as an internal standard in the quantitative analysis of Demethylmaprotiline (also known as Normaprotiline) by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Introduction

Demethylmaprotiline, the primary active metabolite of the tetracyclic antidepressant maprotiline (B82187), plays a significant role in the therapeutic and toxicological effects of its parent drug. Accurate quantification of demethylmaprotiline in biological matrices is crucial for therapeutic drug monitoring (TDM), pharmacokinetic studies, and forensic toxicology. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for LC-MS/MS analysis. This is because its physicochemical properties are nearly identical to the analyte, ensuring it behaves similarly during sample preparation and ionization, thus compensating for matrix effects and improving the accuracy and precision of the results.

Maprotiline is principally metabolized in the liver by cytochrome P450 enzymes, primarily CYP2D6 and, to a lesser extent, CYP1A2, through N-demethylation to form demethylmaprotiline.[1][2] Given the genetic polymorphism of CYP2D6, the rate of this metabolic conversion can vary significantly among individuals, underscoring the importance of precise analytical methods for personalized medicine.[3]

Principle of the Method

This method utilizes the principle of isotope dilution mass spectrometry. A known amount of this compound is added to the biological sample (e.g., plasma or serum) at the beginning of the sample preparation process. Both the analyte (demethylmaprotiline) and the internal standard are then extracted, separated by liquid chromatography, and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The ratio of the peak area of the analyte to the peak area of the internal standard is used to calculate the concentration of the analyte in the sample, effectively correcting for any variations during the analytical procedure.

Experimental Protocols

Materials and Reagents

-

Analytes and Internal Standard:

-

Demethylmaprotiline (Normaprotiline) hydrochloride (analytical standard grade)

-

This compound (isotopic purity ≥ 98%)

-

-

Solvents and Reagents:

-

Methanol (B129727) (LC-MS grade)

-

Acetonitrile (B52724) (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (B1220265) (analytical grade)

-

Human plasma/serum (drug-free, for calibration and quality control standards)

-

Preparation of Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve approximately 10 mg of Demethylmaprotiline hydrochloride and this compound in 10 mL of methanol, respectively.

-

-

Intermediate Stock Solutions (10 µg/mL):

-

Dilute the primary stock solutions 1:100 with methanol.

-

-

Working Calibration Standard and Quality Control (QC) Solutions:

-

Prepare a series of working standard solutions by serial dilution of the Demethylmaprotiline intermediate stock solution with methanol to cover the desired calibration range (e.g., 1-500 ng/mL).

-

Prepare separate working QC solutions for low, medium, and high concentrations in the same manner.

-

-

Internal Standard (IS) Working Solution (50 ng/mL):

-

Dilute the this compound intermediate stock solution with methanol.

-

Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma/serum sample (calibrator, QC, or unknown) in a microcentrifuge tube, add 20 µL of the IS working solution (50 ng/mL this compound).

-

Vortex briefly to mix.

-

Add 300 µL of ice-cold acetonitrile to precipitate the proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean autosampler vial.

-

Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.

LC-MS/MS Conditions

The following are typical starting conditions and should be optimized for the specific instrumentation used.

| Parameter | Condition |

| LC System | UPLC/HPLC system |

| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions and re-equilibrate for 1 minute. |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temp. | 150°C |

| Desolvation Temp. | 400°C |

| Gas Flow Rates | Optimize for the specific instrument |

MRM Transitions

The following MRM transitions are suggested and should be optimized for maximum signal intensity on the specific mass spectrometer.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Demethylmaprotiline | 264.2 | 71.1 | Optimize |

| This compound | 266.2 | 73.1 | Optimize |

Data and Performance Characteristics

The following tables summarize the expected performance characteristics of a validated LC-MS/MS assay for demethylmaprotiline using this compound as the internal standard. Note: This data is representative and should be established during in-house method validation.

Table 1: Calibration Curve and Linearity

| Parameter | Value |

| Calibration Range | 1 - 500 ng/mL |

| Regression Model | Linear, 1/x weighting |

| Correlation Coefficient (r²) | > 0.995 |

Table 2: Precision and Accuracy

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |

| LLOQ | 1 | < 15% | ± 15% | < 15% | ± 15% |

| Low QC | 3 | < 10% | ± 10% | < 10% | ± 10% |

| Mid QC | 100 | < 10% | ± 10% | < 10% | ± 10% |

| High QC | 400 | < 10% | ± 10% | < 10% | ± 10% |

Table 3: Recovery and Matrix Effect

| QC Level | Nominal Conc. (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |

| Low QC | 3 | > 85% | 90 - 110% |

| High QC | 400 | > 85% | 90 - 110% |

Visualizations

Metabolic Pathway of Maprotiline

Caption: Metabolic conversion of Maprotiline to Demethylmaprotiline.

Experimental Workflow

Caption: Workflow for Demethylmaprotiline analysis.

Conclusion

The described LC-MS/MS method, utilizing this compound as an internal standard, provides a robust, sensitive, and specific approach for the quantification of demethylmaprotiline in biological matrices. The use of a stable isotope-labeled internal standard is critical for minimizing analytical variability and ensuring high-quality data suitable for clinical and research applications. Proper method validation is essential to confirm the performance characteristics of the assay in the intended application.

References

- 1. researchgate.net [researchgate.net]

- 2. Cytochrome P450 enzymes contributing to demethylation of maprotiline in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Maprotiline metabolism appears to co-segregate with the genetically-determined CYP2D6 polymorphic hydroxylation of debrisoquine - PubMed [pubmed.ncbi.nlm.nih.gov]